1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Medicinal Chemistry Combinatorial Library Synthesis Heterocyclic Chemistry

1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 850192-94-8) is a synthetically tractable, fragment-like entry point into a multi-target scaffold class. It carries the minimal N1-(2-fluorophenyl)/N2-methyl substitution pattern, making it the optimal negative comparator for matched-pair SAR against optimized leads (PDE5 IC₅₀ 5.6 nM analog, TRIF agonist AV-C, antibacterial KH-1-2). Procure alongside activity-optimized analogs to conclusively assign pharmacophore contributions and accelerate hit-to-lead progression. Available via robust three-component condensation route; ideal for parallel library expansion and gram-scale HTS sourcing.

Molecular Formula C18H12FNO3
Molecular Weight 309.296
CAS No. 850192-94-8
Cat. No. B2677072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS850192-94-8
Molecular FormulaC18H12FNO3
Molecular Weight309.296
Structural Identifiers
SMILESCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4F
InChIInChI=1S/C18H12FNO3/c1-20-15(10-6-2-4-8-12(10)19)14-16(21)11-7-3-5-9-13(11)23-17(14)18(20)22/h2-9,15H,1H3
InChIKeyOMFLICPZYIHHDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 850192-94-8) Procurement Baseline: Compound Identity and Scaffold Context


1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 850192-94-8, formula C₁₈H₁₂FNO₃) is a fully synthetic heterocyclic small molecule belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold class. This compound was first reported as part of a systematic synthetic series by Vydzhak and Panchishin in 2008, describing a three-component condensation route from methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 2-fluorobenzaldehyde, and methylamine [1]. The core scaffold has been subsequently explored for multiple biological targets, including phosphodiesterase 5 (PDE5) inhibition [2], antiviral innate immune activation [3], and host-directed antibacterial activity [4]. Critically, publicly available biological characterization data specific to CAS 850192-94-8 (i.e., with the precise 1-(2-fluorophenyl), N2-methyl substitution combination) is extremely limited; the majority of scaffold-level biological profiling has been performed on analogs bearing different substitution patterns, which are not pharmacologically interchangeable.

Why 1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Cannot Be Interchanged with Other Chromeno[2,3-c]pyrrole Analogs


Within the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione chemotype, biological target engagement, selectivity profile, and ADME properties are exquisitely sensitive to both the N1-aryl and N2-alkyl substituents. Published SAR studies in the PDE5 inhibitor series demonstrate that the nature and position of substituents on the N1-phenyl ring directly modulate inhibitory potency, isoform selectivity across the PDE family, and oral bioavailability [1]. In the antiviral innate immune activation series, the replacement of the N2-methyl group with a bulkier 5-isopropyl-1,3,4-thiadiazol-2-yl moiety (compound AV-C) is essential for TRIF pathway agonism and subsequent interferon-dependent antiviral activity [2]. In the antibacterial series, switching the N2-substituent from 3-hydroxypropyl (KH-1) to 4-fluorobenzyl (KH-1-2) produces an 8- to 10-fold improvement in intracellular bacterial load reduction [3]. These examples collectively demonstrate that even conservative structural modifications within this scaffold yield quantitatively and qualitatively distinct biological outcomes. For procurement, substituting CAS 850192-94-8 with a structurally related chromeno[2,3-c]pyrrole analog based on scaffold similarity alone is scientifically unsound without matched-pair biological data confirming comparable activity in the user's assay of interest.

Quantitative Evidence Guide for 1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 850192-94-8): Comparator-Based Differentiation


Multicomponent Synthetic Accessibility Versus Alternative Chromeno[2,3-c]pyrrole Scaffolds

CAS 850192-94-8 is synthesized via a one-pot, three-component condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 2-fluorobenzaldehyde, and methylamine, as described by Vydzhak and Panchishin (2008) [1]. This multicomponent route is fundamentally more efficient than the multistep linear syntheses required for many other biologically-validated chromeno[2,3-c]pyrrole derivatives. For instance, the optimized PDE5 inhibitor 'compound 2' (bearing distinct N1- and N2-substituents) requires a more elaborate medicinal chemistry optimization sequence involving multiple synthetic transformations and chromatographic purification steps before reaching the final active pharmaceutical ingredient [2]. The Vydzhak method produces the target compound with isolation by crystallization without chromatography [3], offering a practical advantage for procurement at gram-to-kilogram scales.

Medicinal Chemistry Combinatorial Library Synthesis Heterocyclic Chemistry

2-Fluorophenyl Substituent Impact on PDE5 Inhibitory Potency: Scaffold-Level SAR Inference

While no direct PDE5 IC₅₀ has been reported for CAS 850192-94-8, extensive SAR from the chromeno[2,3-c]pyrrol-9(2H)-one PDE5 inhibitor series demonstrates that the presence and electronic nature of substituents on the N1-aryl ring are critical potency determinants. The lead compound '2' in the Wu et al. (2017) series achieves a PDE5 IC₅₀ of 5.6 nM and 63.4% oral bioavailability in rats [1]. In contrast, the unsubstituted phenyl analog in the same series shows significantly reduced PDE5 inhibitory activity (estimated >10-fold loss based on reported SAR trends). Introduction of an ortho-fluoro substituent on the N1-phenyl ring (as in CAS 850192-94-8) is predicted to modulate both potency and metabolic stability relative to unsubstituted or para-substituted analogs, based on known electronic and steric effects of fluorine substitution in drug-like molecules [2]. However, the specific PDE5 IC₅₀ value for CAS 850192-94-8 remains unmeasured and cannot be inferred quantitatively from existing data.

Phosphodiesterase 5 Inhibition Structure-Activity Relationship Pulmonary Arterial Hypertension

Distinct Substitution Pattern Enables TRIF Pathway Agonism Versus Close Structural Analog AV-C

The structurally related analog 1-(2-fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (AV-C) is a validated TRIF pathway agonist that induces type I interferon responses and inhibits replication of Zika, Chikungunya, and dengue viruses in human cells [1]. AV-C differs from CAS 850192-94-8 solely in the N2-substituent (5-isopropyl-1,3,4-thiadiazol-2-yl versus methyl). This structural difference is mechanistically profound: the bulky heterocyclic N2-substituent of AV-C is essential for TRIF-dependent signaling, and its replacement with a simple methyl group (as in CAS 850192-94-8) is predicted to abrogate this specific biological activity [1]. CAS 850192-94-8 thus serves as a minimal N2-substitution reference compound for SAR studies dissecting the structural requirements for TRIF pathway agonism within this chemotype.

Innate Immunity TRIF Pathway Activation Antiviral Broad-Spectrum Activity

Scaffold-Level Host-Directed Antibacterial Activity: Structural Requirements Distinct from CAS 850192-94-8

The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold has been validated for host-directed antibacterial activity against intracellular Salmonella. Compound KH-1 (2-(3-hydroxypropyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione) and its optimized analog KH-1-2 (2-(4-fluorobenzyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione) reduce Salmonella proliferation in infected macrophages by 8- to 10-fold in vitro, with KH-1-2 demonstrating significant protection in a mouse model of typhoid fever [1]. Critically, both active analogs differ from CAS 850192-94-8 at both the N1-aryl (3-phenoxyphenyl vs. 2-fluorophenyl) and N2-alkyl (3-hydroxypropyl or 4-fluorobenzyl vs. methyl) positions. The 3-phenoxyphenyl moiety at N1 appears essential for the host-directed antibacterial phenotype, as this structural feature is conserved between KH-1 and KH-1-2 [1]. CAS 850192-94-8, with its 2-fluorophenyl N1-substituent, is structurally excluded from this activity profile.

Host-Directed Antibacterial Therapy Salmonella Intracellular Infection Macrophage Infection Model

Recommended Application Scenarios for 1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS 850192-94-8)


PDE5 Inhibitor Hit-Finding and Scaffold-Hopping Library Design

With the chromeno[2,3-c]pyrrol-9(2H)-one scaffold validated as a PDE5 inhibitor chemotype achieving single-digit nanomolar potency [1], CAS 850192-94-8 serves as an entry point for hit-finding libraries. Its ortho-fluorophenyl N1-substituent and minimal N2-methyl group make it a suitable fragment-like starting point for systematic SAR expansion. The compound is not expected to compete with the optimized lead 'compound 2' (IC₅₀ 5.6 nM) on potency alone, but it provides a synthetically accessible core for derivatization at both the N1-aryl and N2-alkyl positions.

Negative Control Compound for TRIF Pathway Agonist AV-C SAR Studies

CAS 850192-94-8 is the closest available structural analog to the validated TRIF pathway agonist AV-C that lacks the N2-(5-isopropyl-1,3,4-thiadiazol-2-yl) substituent essential for activity [2]. Procurement of CAS 850192-94-8 alongside AV-C enables rigorous matched-pair SAR experiments to confirm that TRIF-dependent innate immune activation is specifically conferred by the N2-thiadiazole moiety, not by the shared 1-(2-fluorophenyl)-chromeno[2,3-c]pyrrole-3,9-dione core.

Combinatorial Chemistry Library Production Using Multicomponent Synthesis

CAS 850192-94-8 is accessed via the Vydzhak three-component condensation method, a robust and scalable synthetic route that uses methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, substituted benzaldehydes, and primary amines as building blocks [3][4]. The method is compatible with a broad range of substituents and allows product isolation by crystallization without chromatography, making it well-suited for parallel library synthesis and gram-scale procurement for high-throughput screening.

Antibacterial Pharmacophore Mapping: N1-Aryl Substituent Comparator

In host-directed antibacterial programs targeting intracellular Salmonella, the KH-1/KH-1-2 series has established the 3-phenoxyphenyl N1-substituent as essential for activity [5]. CAS 850192-94-8, carrying a 2-fluorophenyl N1-substituent, serves as a structurally defined negative comparator to delineate the N1-aryl pharmacophore requirements, helping to focus medicinal chemistry efforts on productive substitution vectors.

Quote Request

Request a Quote for 1-(2-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.